2-Methylimidazolidine-4,5-dione
CAS No.: 141916-31-6
Cat. No.: VC16810445
Molecular Formula: C4H6N2O2
Molecular Weight: 114.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141916-31-6 |
|---|---|
| Molecular Formula | C4H6N2O2 |
| Molecular Weight | 114.10 g/mol |
| IUPAC Name | 2-methylimidazolidine-4,5-dione |
| Standard InChI | InChI=1S/C4H6N2O2/c1-2-5-3(7)4(8)6-2/h2H,1H3,(H,5,7)(H,6,8) |
| Standard InChI Key | CTXKQFVHRPPQIO-UHFFFAOYSA-N |
| Canonical SMILES | CC1NC(=O)C(=O)N1 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-Methylimidazolidine-4,5-dione has the molecular formula C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol. Its IUPAC name is 2-methylimidazolidine-4,5-dione, and its structure features a central imidazolidine ring with ketone groups at positions 4 and 5 and a methyl substituent at position 2. The compound’s planar geometry and electron-deficient ring system make it reactive toward nucleophilic and electrophilic agents, a property exploited in its downstream chemical transformations.
Table 1: Key Chemical Properties of 2-Methylimidazolidine-4,5-dione
| Property | Value |
|---|---|
| CAS Number | 141916-31-6 |
| Molecular Formula | C₄H₆N₂O₂ |
| Molecular Weight | 114.10 g/mol |
| IUPAC Name | 2-methylimidazolidine-4,5-dione |
| Key Functional Groups | Ketones, secondary amines |
Synthesis and Scalability
Conventional Synthesis Route
The synthesis of 2-methylimidazolidine-4,5-dione involves a condensation reaction between acetamidine hydrochloride and diethyl oxalate in methanol, with sodium methanolate acting as a base. This reaction proceeds via nucleophilic acyl substitution, forming the imidazolidine ring. The intermediate product can further react with methanol to yield 2-methoxy-2-methylimidazolidine-4,5-dione, a derivative critical for FOX-7 production .
Reaction Scheme:
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Acetamidine hydrochloride + Diethyl oxalate → 2-Methylimidazolidine-4,5-dione (in methanol, NaOCH₃).
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2-Methylimidazolidine-4,5-dione + Methanol → 2-Methoxy-2-methylimidazolidine-4,5-dione .
Innovations in Scalable Production
Recent research has focused on enhancing the safety and scalability of 2-methylimidazolidine-4,5-dione synthesis. A 2013 study demonstrated an improved method for converting 2-methoxy-2-methylimidazolidine-4,5-dione to 2-hydroxy-2-methylimidazolidine-4,5-dione, a novel intermediate in FOX-7 synthesis. This process eliminates hazardous byproducts like dinitromethane and reduces reliance on trifluoroacetic acid, significantly improving industrial safety .
Applications in Explosives Engineering
Role in FOX-7 Production
2-Methylimidazolidine-4,5-dione serves as a precursor in the multi-step synthesis of FOX-7, a thermally stable explosive with a detonation velocity of 8,870 m/s. FOX-7’s low sensitivity to impact and friction makes it ideal for use in mixed explosives, such as polymer-bonded explosives (PBXs) and propellants .
Key Steps in FOX-7 Synthesis:
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Nitration of 2-hydroxy-2-methylimidazolidine-4,5-dione to form 2-(dinitromethylidene)-imidazolidine-4,5-dione.
Comparative Advantages
FOX-7 outperforms traditional explosives like RDX and HMX in safety parameters while maintaining comparable energy output. This balance has driven demand for efficient 2-methylimidazolidine-4,5-dione production methods, particularly in defense sectors prioritizing insensitive munitions.
Research Advances and Mechanistic Insights
Optimization of Reaction Conditions
Studies have identified optimal conditions for the synthesis of 2-methylimidazolidine-4,5-dione derivatives, including:
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Temperature control (20–25°C) to prevent side reactions.
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Use of anhydrous methanol to maximize yield (reported up to 85%).
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Catalytic bases like sodium methanolate to accelerate ring closure .
Future Directions and Challenges
Green Chemistry Approaches
Future research aims to develop solvent-free or aqueous-phase synthesis routes to minimize environmental impact. Catalytic methods using enzymes or nanostructured materials could further enhance selectivity and yield.
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